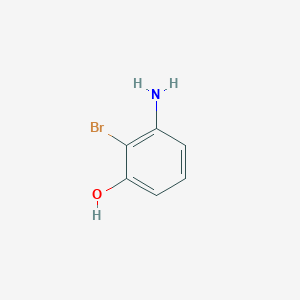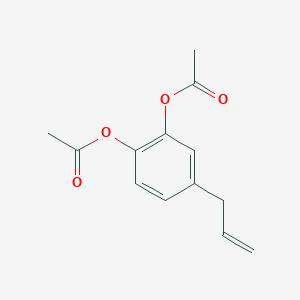![molecular formula C22H21Cl2NO2 B185848 (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one CAS No. 165307-47-1](/img/structure/B185848.png)
(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one, also known as DMXB-A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have various effects on the central nervous system.
作用机制
(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one acts as an agonist for nAChRs, which are a type of receptor found throughout the central and peripheral nervous systems. When (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one binds to these receptors, it activates them, leading to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are involved in various physiological processes, including mood regulation, cognitive function, and addiction.
Biochemical and Physiological Effects:
(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one has been shown to have various biochemical and physiological effects. In animal models, (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one has been shown to improve cognitive function, reduce inflammation, and reduce drug-seeking behavior. Additionally, (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One advantage of using (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one in lab experiments is that it has a well-defined mechanism of action, making it a useful tool for studying the effects of nAChR activation on various physiological processes. Additionally, (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one has been shown to have low toxicity in animal models, making it a relatively safe compound to work with.
One limitation of using (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one in lab experiments is that it has limited solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one is a relatively complex compound, which can make its synthesis and purification challenging.
未来方向
There are several potential future directions for research on (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one. One area of research could focus on the development of more efficient synthesis methods for (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one, which could make it more accessible for research and potential therapeutic applications.
Another area of research could focus on the development of more selective nAChR agonists, which could help to further elucidate the specific effects of nAChR activation on various physiological processes.
Finally, future research could focus on the potential therapeutic applications of (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one for various conditions, including Alzheimer's disease, addiction, and mood disorders. Continued research in these areas could help to further our understanding of the potential benefits and limitations of (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one as a therapeutic agent.
合成方法
The synthesis of (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one involves several steps, starting with the reaction of 3,4-dichlorobenzaldehyde with 2-methyl-2-azabicyclo[3.3.1]nonan-5-one to form the corresponding imine. This imine is then reduced with sodium borohydride to form the intermediate amine, which is subsequently reacted with 3-hydroxybenzaldehyde to form (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one.
科学研究应用
(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as a treatment for Alzheimer's disease. Studies have shown that (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Another area of research has focused on the potential use of (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one as a treatment for addiction. Studies have shown that (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool for treating substance abuse disorders.
属性
CAS 编号 |
165307-47-1 |
|---|---|
产品名称 |
(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |
分子式 |
C22H21Cl2NO2 |
分子量 |
402.3 g/mol |
IUPAC 名称 |
(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C22H21Cl2NO2/c1-25-8-7-22(15-3-2-4-16(26)11-15)12-20(25)17(21(27)13-22)9-14-5-6-18(23)19(24)10-14/h2-6,9-11,20,26H,7-8,12-13H2,1H3/b17-9+/t20-,22-/m1/s1 |
InChI 键 |
SSPWSCFMVXPMNL-COSXAGSESA-N |
手性 SMILES |
CN1CC[C@]2(C[C@@H]1/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)C2)C4=CC(=CC=C4)O |
SMILES |
CN1CCC2(CC1C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)C2)C4=CC(=CC=C4)O |
规范 SMILES |
CN1CCC2(CC1C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)C2)C4=CC(=CC=C4)O |
同义词 |
8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one CB 182 CB 184 CB-182 CB-184 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



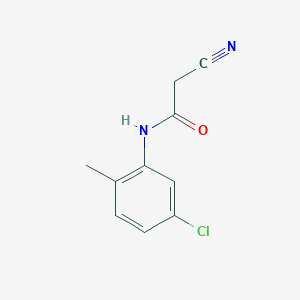
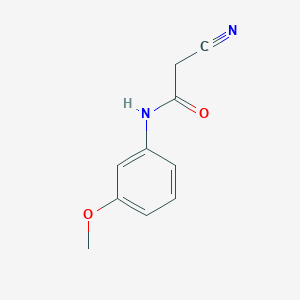
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)
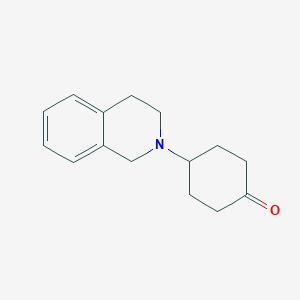

![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)
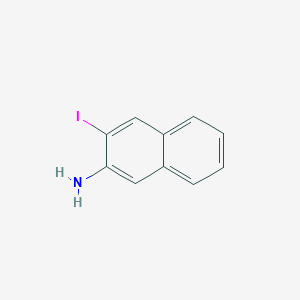
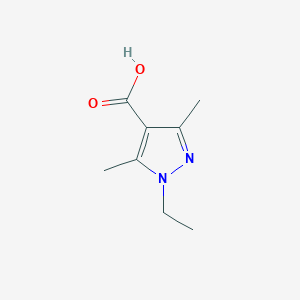

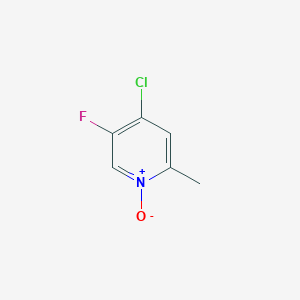
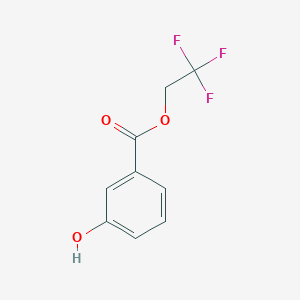
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)
